molecular formula C12H4FeN6O14 B1611519 Ferrous picrate CAS No. 14866-25-2

Ferrous picrate

Cat. No. B1611519
Key on ui cas rn: 14866-25-2
M. Wt: 512.04 g/mol
InChI Key: UVGBHHDZLVBFAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04265639

Procedure details

According to one method aspect of the present invention, additives may be prepared by the steps of (i) combining EDTA and amine in a suitable solvent such as methanol; (ii) adding picric acid to a suitable solvent such as methanol to make a solution of picric acid; (iii) adding a source of +2 iron to the picric acid solution of step (ii) with stirring to obtain a green iron picrate solution; and (iv) adding portions of the solution of step (i) to the green iron picrate solution of step (iii) with agitation until the green color disappears and a clear yellow solution is obtained. The color change of step (iv) is rapid, taking place immediately upon sufficient addition of the solution of step (i).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[C:21]1([C:35]([OH:36])=[C:31]([N+:32]([O-:34])=[O:33])[CH:30]=[C:26]([N+:27]([O-:29])=[O:28])[CH:25]=1)[N+:22]([O-:24])=[O:23].[Fe:37]>CO>[C:31]1([C:35]([O-:36])=[C:21]([N+:22]([O-:24])=[O:23])[CH:25]=[C:26]([N+:27]([O-:29])=[O:28])[CH:30]=1)[N+:32]([O-:34])=[O:33].[Fe+2:37].[C:31]1([C:35]([O-:36])=[C:21]([N+:22]([O-:24])=[O:23])[CH:25]=[C:26]([N+:27]([O-:29])=[O:28])[CH:30]=1)[N+:32]([O-:34])=[O:33] |f:4.5.6|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Step Seven
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Fe+2].C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.